molecular formula C24H20FNO5S B2683821 1-(2-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 866726-09-2

1-(2-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2683821
CAS RN: 866726-09-2
M. Wt: 453.48
InChI Key: HKPNUGQVJMJDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It has been studied extensively for its potential use in scientific research as a tool to investigate various biological processes.

Scientific Research Applications

Antimicrobial Applications

Quinolones, including fluoroquinolones, are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, leading to bacterial cell death (Ferguson, 1995). Modifications to the quinolone structure, such as the introduction of fluorine atoms, have significantly enhanced their antibacterial efficacy and pharmacokinetic profiles.

Antioxidant Capacity

Quinoline derivatives have been investigated for their antioxidant properties. Studies like the ABTS/PP decolorization assay reveal insights into the antioxidant capacity of compounds through specific reaction pathways, indicating that certain quinoline derivatives could serve as potent antioxidants (Ilyasov et al., 2020).

Corrosion Inhibition

Quinoline compounds have shown effectiveness as anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces. This property is particularly relevant in protecting industrial equipment and infrastructure from corrosion, a significant issue in various sectors including oil and gas, and water treatment (Verma, Quraishi, & Ebenso, 2020).

Analytical and Diagnostic Applications

The versatility of quinoline derivatives extends to analytical chemistry and diagnostics, where they are utilized in developing sensitive and selective sensors for various analytes. These compounds can be designed to detect ions or molecules with high specificity, offering potential applications in environmental monitoring, healthcare diagnostics, and biochemical research (Dey, Al Kobaisi, & Bhosale, 2018).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5S/c1-30-21-12-18-20(13-22(21)31-2)26(14-16-8-6-7-11-19(16)25)15-23(24(18)27)32(28,29)17-9-4-3-5-10-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPNUGQVJMJDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

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